Fusion Inhibitory Peptide

描述

属性

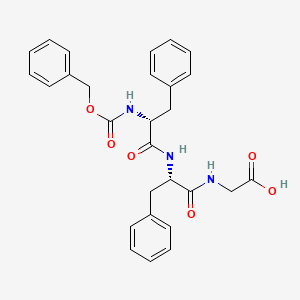

IUPAC Name |

2-[[(2S)-3-phenyl-2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O6/c32-25(33)18-29-26(34)23(16-20-10-4-1-5-11-20)30-27(35)24(17-21-12-6-2-7-13-21)31-28(36)37-19-22-14-8-3-9-15-22/h1-15,23-24H,16-19H2,(H,29,34)(H,30,35)(H,31,36)(H,32,33)/t23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOSVHOISBSKID-BJKOFHAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00997002 | |

| Record name | N-{2-[(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-3-phenylpropylidene}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00997002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75539-79-6 | |

| Record name | Carbobenzoxyphenylalanyl-phenylalanyl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075539796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-[(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-3-phenylpropylidene}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00997002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of Viral Fusion Inhibitory Peptides

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of viral fusion inhibitory peptides, a promising class of antiviral therapeutics. We will delve into the molecular intricacies of viral entry, the targeted disruption of this process by inhibitory peptides, and the experimental methodologies used to characterize these interactions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel antiviral drugs.

The Core Mechanism: Disrupting the Viral Fusion Machinery

Enveloped viruses, such as HIV, influenza, and SARS-CoV-2, rely on a sophisticated process of membrane fusion to deliver their genetic material into host cells. This critical step is mediated by viral envelope glycoproteins, which undergo a series of conformational changes to bring the viral and cellular membranes into close proximity, ultimately leading to their merger. A key structural motif in this process for many viruses is the formation of a "six-helix bundle" (6-HB).[1]

Viral fusion proteins typically possess two key domains known as heptad repeat 1 (HR1) and heptad repeat 2 (HR2). Following receptor binding and initial conformational changes, the HR1 domains assemble into a trimeric coiled-coil. Subsequently, the HR2 domains fold back onto the grooves of the HR1 trimer in an antiparallel fashion, forming the thermostable 6-HB.[1] This zippering action is the driving force that brings the viral and host cell membranes together, facilitating fusion.

Fusion inhibitory peptides are rationally designed molecules that competitively block the formation of this crucial 6-HB.[2] These peptides are often synthetic mimics of the HR2 domain of the viral fusion protein. By binding to the HR1 domain, they occupy the binding sites that would otherwise be engaged by the native HR2 domains, thereby arresting the fusion process in a pre-fusion state and preventing viral entry.[1][2]

A prime example of a clinically approved fusion inhibitor is Enfuvirtide (T-20), used in the treatment of HIV-1.[3][4][5] Enfuvirtide is a 36-amino-acid synthetic peptide derived from the HR2 region of the HIV-1 transmembrane glycoprotein (B1211001) gp41.[5] It binds to the HR1 domain of gp41, preventing the conformational changes required for the fusion of the viral and cellular membranes.[3][4][5]

Quantitative Analysis of Inhibitory Potency

The efficacy of viral fusion inhibitory peptides is quantified through various biophysical and cell-based assays. The most common metrics are the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd). The IC50 value represents the concentration of a peptide required to inhibit a biological process (e.g., viral infection or cell-cell fusion) by 50%, while the Kd value reflects the binding affinity between the peptide and its target protein, with lower values indicating a stronger interaction.

Inhibitory Concentration (IC50) Data

The following tables summarize the IC50 values for representative fusion inhibitory peptides against various viruses.

Table 1: HIV Fusion Inhibitory Peptides

| Peptide | Target Virus/Strain | Assay Type | IC50 | Reference |

| Enfuvirtide (T-20) | HIV-1 | Cell-cell fusion | 36 nM | [6] |

| 2P23 | HIV-1 (NL4-3) | Cell-cell fusion | 0.24 nM | [7] |

| 2P23 | SIV (pbj) | Cell-cell fusion | 1.8 nM | [7] |

| C34 | HIV-1 (NL4-3) | Viral replication | 1.02 nM | [7] |

| HP23 | HIV-1 (NL4-3) | Viral replication | 0.19 nM | [7] |

| FLT | HIV-1 (IIIB) | Viral replication | 11.6 nM | [8] |

| FLT | HIV-1 (Bal) | Viral replication | 15.3 nM | [8] |

Table 2: Influenza Virus Fusion Inhibitory Peptides

| Peptide | Target Virus/Strain | Assay Type | IC50 | Reference |

| C18-s2 | H1N1 | Viral infection | 11 µM | [3] |

| C18-s2 | H3N2 | Viral infection | 15 µM | [3] |

| EB ("entry blocker") | H5N1, H5N9, H1N1 | Virus-induced cytotoxicity | 4.5 µM | [3] |

| P155-181-chol | H3N2 | Viral infection | 0.4 µM | [3] |

| FBP | A(H3N2) | Plaque reduction | 1.6 µg/ml | [9] |

| FBP | Influenza B | Plaque reduction | 7.1 µg/ml | [9] |

Table 3: SARS-CoV-2 Fusion Inhibitory Peptides

| Peptide | Target Virus/Strain | Assay Type | IC50 | Reference |

| Peptide #2 | SARS-CoV-2 | Cell-cell fusion | 1.0 µM | [10] |

| Peptide #2 | SARS-CoV-2 | Pseudovirus assay | 1.49 µM | [10] |

| P40 | SARS-CoV-2 | Cell-cell fusion | 1.46 nM | [4] |

| P40 | SARS-CoV-2 | Pseudovirus infection | 3.57 µM | [4] |

| IPB02V3 | SARS-CoV-2 (Omicron) | Pseudovirus infection | 6.35 nM | [11] |

| IPB24 | SARS-CoV-2 (Omicron) | Cell-cell fusion | 0.51 nM | [11] |

Binding Affinity (Kd) Data

The following table presents binding affinity data for selected fusion inhibitory peptides.

Table 4: Binding Affinity of Fusion Inhibitory Peptides

| Peptide | Binding Partner | Method | Kd | Reference |

| Enfuvirtide-PEG conjugate | gp41 (N46 fragment) | SPR | 307 nM | [12][13] |

| Unmodified Enfuvirtide | gp41 (N46 fragment) | SPR | 182 nM | [13] |

Key Experimental Protocols

The characterization of viral fusion inhibitory peptides relies on a suite of specialized experimental techniques. Below are detailed methodologies for key assays.

Cell-Cell Fusion Assay

This assay measures the ability of a peptide to inhibit the fusion of cells expressing a viral envelope protein with target cells expressing the appropriate viral receptor.

Methodology:

-

Cell Preparation:

-

Effector Cells: Culture a suitable cell line (e.g., HEK293T) and transfect them with a plasmid encoding the viral envelope protein of interest (e.g., HIV-1 Env, SARS-CoV-2 Spike). Co-transfect with a reporter plasmid (e.g., luciferase under a T7 promoter).

-

Target Cells: Culture a cell line that expresses the corresponding viral receptor (e.g., TZM-bl cells expressing CD4, CXCR4, and CCR5 for HIV; HEK293T-ACE2 for SARS-CoV-2). Transfect these cells with a plasmid encoding the T7 polymerase.

-

-

Co-culture and Inhibition:

-

Plate the target cells in a 96-well plate.

-

Prepare serial dilutions of the inhibitory peptide in culture medium.

-

Add the peptide dilutions to the target cells.

-

Overlay the effector cells onto the target cells.

-

-

Incubation: Incubate the co-culture for a defined period (e.g., 6-24 hours) at 37°C to allow for cell fusion.

-

Detection:

-

Lyse the cells and add a luciferase substrate.

-

Measure the luminescence using a plate reader. The luciferase signal is proportional to the extent of cell fusion.

-

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the peptide concentration.

Pseudovirus Neutralization Assay

This assay utilizes replication-defective viral particles (pseudoviruses) that carry a reporter gene (e.g., luciferase) and are engineered to express the envelope protein of a specific virus.

Methodology:

-

Pseudovirus Production:

-

Co-transfect producer cells (e.g., HEK293T) with three plasmids:

-

A plasmid encoding the viral envelope protein of interest.

-

A packaging plasmid that provides the necessary viral structural and enzymatic proteins (e.g., HIV-1 gag-pol).

-

A transfer vector plasmid containing the reporter gene (e.g., luciferase) flanked by viral packaging signals.

-

-

Harvest the cell supernatant containing the pseudoviruses after 48-72 hours.

-

-

Neutralization Reaction:

-

Prepare serial dilutions of the inhibitory peptide in a 96-well plate.

-

Add a standardized amount of pseudovirus to each well.

-

Incubate the peptide-virus mixture for 1 hour at 37°C.

-

-

Infection:

-

Add target cells expressing the appropriate viral receptor to the wells.

-

Incubate for 48-72 hours to allow for viral entry and reporter gene expression.

-

-

Detection:

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence).

-

-

Data Analysis: Determine the IC50 value by calculating the peptide concentration that causes a 50% reduction in reporter gene activity compared to untreated controls.[14][15][16]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of binding between a peptide and its target protein in real-time.

Methodology:

-

Chip Preparation:

-

Immobilize the target protein (e.g., the HR1 domain of a viral fusion protein) onto the surface of a sensor chip.

-

-

Binding Measurement:

-

Flow a solution containing the inhibitory peptide (the analyte) over the sensor chip surface at various concentrations.

-

Monitor the change in the refractive index at the chip surface, which is proportional to the mass of analyte binding to the immobilized ligand. This generates a sensorgram showing the association and dissociation phases of the interaction.

-

-

Regeneration:

-

Inject a regeneration solution to remove the bound analyte from the ligand, preparing the chip for the next injection.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[1]

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a peptide to its target protein, providing a complete thermodynamic profile of the interaction.

Methodology:

-

Sample Preparation:

-

Place the target protein solution in the sample cell of the calorimeter.

-

Load the inhibitory peptide solution into a titration syringe.

-

Ensure that both solutions are in identical buffer to minimize heat of dilution effects.

-

-

Titration:

-

Inject small aliquots of the peptide solution into the protein solution at a constant temperature.

-

-

Heat Measurement:

-

Measure the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat signals and plot them against the molar ratio of peptide to protein.

-

Fit the resulting binding isotherm to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.[5]

-

Conclusion and Future Directions

Viral fusion inhibitory peptides represent a powerful and versatile platform for the development of novel antiviral therapeutics. Their mechanism of action, which involves the targeted disruption of a highly conserved step in the viral life cycle, offers the potential for broad-spectrum activity and a high barrier to the development of resistance. The continued refinement of peptide design, including modifications to enhance stability and pharmacokinetic properties, will be crucial for advancing these promising molecules into the clinic. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of new and existing fusion inhibitory peptides, accelerating the discovery of the next generation of antiviral drugs.

References

- 1. Protein-peptide Interaction by Surface Plasmon Resonance [en.bio-protocol.org]

- 2. Influenza Virus-cell Fusion Inhibition Assay [bio-protocol.org]

- 3. mdpi.com [mdpi.com]

- 4. Design and characterization of novel SARS-CoV-2 fusion inhibitors with N-terminally extended HR2 peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 6. Discovery of Entry Inhibitors for HIV-1 via a New De Novo Protein Design Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Helical Short-Peptide Fusion Inhibitor with Highly Potent Activity against Human Immunodeficiency Virus Type 1 (HIV-1), HIV-2, and Simian Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Fusion-inhibition peptide broadly inhibits influenza virus and SARS-CoV-2, including Delta and Omicron variants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of New Fusion Inhibitor Peptides against SARS-CoV-2 by Targeting the Spike S2 Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SARS-CoV-2 fusion-inhibitory lipopeptides maintain high potency against divergent variants of concern including Omicron - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enfuvirtide-PEG conjugate: A potent HIV fusion inhibitor with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enfuvirtide−PEG conjugate: A potent HIV fusion inhibitor with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of cell-based pseudovirus entry assay to identify potential viral entry inhibitors and neutralizing antibodies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oaji.net [oaji.net]

- 16. A Simplified SARS-CoV-2 Pseudovirus Neutralization Assay - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Identification of Novel Fusion Inhibitor Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viral fusion inhibitors represent a critical class of antiviral therapeutics that prevent viral entry into host cells, a foundational step in the viral life cycle.[1][2] By targeting the intricate machinery of viral fusion proteins, these inhibitors offer a powerful strategy to combat a range of enveloped viruses, including HIV and SARS-CoV-2.[1][3][4] This technical guide provides an in-depth overview of the discovery, identification, and characterization of novel fusion inhibitor peptides, with a focus on experimental methodologies and data interpretation.

The mechanism of viral entry for enveloped viruses involves the merging of the viral envelope with the host cell membrane, a process mediated by viral fusion proteins.[1][5] These proteins undergo significant conformational changes to facilitate this fusion.[1] Fusion inhibitor peptides are designed to interfere with these conformational rearrangements, effectively halting the virus at the entry stage.[1][6] One of the most well-studied targets is the gp41 protein of HIV, where peptides derived from the N-terminal heptad repeat (NHR) and C-terminal heptad repeat (CHR) regions can disrupt the formation of the fusogenic six-helix bundle (6-HB).[4][7][8] Similarly, peptides targeting the S2 subunit of the SARS-CoV-2 spike protein have shown promise in inhibiting viral entry.[3][9]

Discovery and Design Strategies

The identification of novel fusion inhibitor peptides employs a variety of strategies, from rational design based on viral protein structures to high-throughput screening of extensive libraries.

1. Rational Design Based on Viral Fusion Proteins: A primary approach involves designing peptides that mimic segments of the viral fusion machinery itself. Peptides derived from the CHR (C-peptides) or NHR (N-peptides) of class I viral fusion proteins, such as HIV gp41, can competitively inhibit the formation of the 6-HB structure necessary for fusion.[7][10] Modifications to these native sequences, such as the introduction of stabilizing motifs or the addition of lipid moieties (lipopeptides), have been shown to significantly enhance their antiviral potency and pharmacokinetic properties.[4][7][11]

2. High-Throughput Screening:

-

Phage Display: This technique allows for the screening of vast libraries of peptides to identify those that bind with high affinity to a target viral protein.[12] The process involves iterative rounds of binding, washing, and elution to enrich for phage particles displaying peptides with strong binding characteristics.[13]

-

Peptide Libraries: Synthetic peptide libraries can be screened for their ability to inhibit viral fusion in cell-based assays.

3. Computational and In Silico Approaches: Computational methods, including molecular docking and machine learning algorithms, are increasingly used to predict and analyze potential antiviral peptides.[14][15][16] These approaches can significantly expedite the initial stages of discovery by identifying promising candidates for experimental validation.[16]

Experimental Protocols for Characterization

A robust characterization of novel fusion inhibitor peptides is essential to determine their mechanism of action, potency, and potential for therapeutic development. The following are key experimental protocols:

Biophysical Characterization

-

Circular Dichroism (CD) Spectroscopy:

-

Objective: To determine the secondary structure (e.g., α-helicity) of the peptides and their ability to form stable complexes with target domains (e.g., NHR peptides).[17][18]

-

Methodology: Peptides are dissolved in a suitable buffer (e.g., phosphate-buffered saline). CD spectra are recorded at a specific temperature using a CD spectrometer. To assess complex formation, the peptide is mixed with its target (e.g., an NHR-derived peptide), and the change in helicity is measured.[18]

-

-

Native Polyacrylamide Gel Electrophoresis (N-PAGE):

-

Objective: To confirm the formation of stable complexes, such as the 6-HB, between the inhibitor peptide and its target.[17][18]

-

Methodology: The inhibitor peptide is incubated with its target peptide (e.g., N36 for C34-derived peptides) at 37°C for 30 minutes. The mixture is then loaded onto a native polyacrylamide gel. The formation of a new, slower-migrating band corresponding to the complex indicates a stable interaction.[18]

-

-

Isothermal Titration Calorimetry (ITC):

-

Objective: To determine the binding affinity and thermodynamic parameters of the interaction between the inhibitor peptide and its target.[17]

-

Methodology: A solution of the inhibitor peptide is titrated into a solution containing the target peptide in the sample cell of an ITC instrument. The heat changes associated with the binding events are measured to calculate the binding constant (Kd), enthalpy (ΔH), and entropy (ΔS).[17]

-

In Vitro Antiviral Activity Assays

-

Cell-Cell Fusion Assay:

-

Objective: To measure the ability of a peptide to inhibit virus envelope-mediated fusion between two cell populations.[11][18]

-

Methodology: Effector cells expressing the viral envelope protein (e.g., HIV Env or SARS-CoV-2 Spike) are co-cultured with target cells expressing the appropriate viral receptors (e.g., CD4 and CCR5/CXCR4 for HIV, ACE2 for SARS-CoV-2).[18][19] Often, a reporter system, such as a dual-split-protein (DSP) assay where fusion leads to a measurable signal (e.g., luciferase activity), is used.[11] The inhibitor peptide is added at various concentrations, and the reduction in the reporter signal is measured to determine the 50% effective concentration (EC50).[18]

-

-

Pseudovirus Neutralization Assay:

-

Objective: To assess the inhibitory activity of a peptide against viral entry using a safe, replication-defective viral system.[3]

-

Methodology: Pseudotyped viral particles, typically based on a lentiviral or vesicular stomatitis virus (VSV) core and expressing the envelope protein of the virus of interest, are generated.[3] These particles also carry a reporter gene (e.g., luciferase or GFP). Target cells are infected with the pseudovirus in the presence of varying concentrations of the inhibitor peptide. The reduction in reporter gene expression is measured to calculate the 50% inhibitory concentration (IC50).[3]

-

Cytotoxicity Assay

-

Objective: To determine the concentration at which the peptide becomes toxic to host cells.

-

Methodology: A common method is the MTT assay. Cells are incubated with serial dilutions of the peptide for a specified period. The MTT reagent is then added, which is converted to a colored formazan (B1609692) product by viable cells. The absorbance is measured, and the 50% cytotoxic concentration (CC50) is calculated.[20]

Quantitative Data Summary

The efficacy of fusion inhibitor peptides is typically quantified by their IC50 or EC50 values, representing the concentration required to achieve 50% inhibition of viral infection or cell-cell fusion, respectively.

| Peptide/Inhibitor | Target Virus/Protein | Assay Type | IC50 / EC50 | Reference |

| Peptide #2 | SARS-CoV-2 Spike | Pseudovirus Assay | 1.49 µM | [3] |

| Peptide #2 | SARS-CoV-2 Spike | Cell-Cell Fusion | 1.0 µM | [3] |

| Peptide #3 | SARS-CoV-2 Spike | Cell-Cell Fusion | 7.2 µM | [3] |

| Peptide #5 | SARS-CoV-2 Spike | Cell-Cell Fusion | 4.7 µM | [3] |

| Peptide #10 | SARS-CoV-2 Spike | Cell-Cell Fusion | 8.9 µM | [3] |

| Cholesterol-coupled lipopeptide | SARS-CoV-2 S | Cell-Cell Fusion | ~10 nM | [21] |

| Cholesterol-coupled EK1 | SARS-CoV-2 S | Cell-Cell Fusion | ~300 nM | [21] |

| E27 | HCV | Cell-Cell Fusion | 0.73 µM | [21] |

| Claudin-1 derived peptide | HCV | Viral Entry | 2.1 µM | [21] |

| HR2 peptide | SARS-CoV | Viral Infection | 0.5–5 nM | [21] |

| GST-HR2 peptide | SARS-CoV | Viral Infection | 66–500 nM | [21] |

| HR1-1 | SARS-CoV (pseudotyped) | Viral Infection | 0.14 µM | [21] |

| HR2-18 | SARS-CoV (pseudotyped) | Viral Infection | 1.19 µM | [21] |

| sHR2-8 | SARS-CoV | Viral Infection | 17 µM | [21] |

| PEG2kC34 | HIV-1 Env | Cell-Cell Fusion | ~36 nM | [18] |

| PEG5kC34 | HIV-1 Env | Cell-Cell Fusion | ~36 nM | [18] |

| PEG2kC34 | HIV-1 NL4-3 | Viral Infection | ~4-5 nM | [18] |

| PEG5kC34 | HIV-1 NL4-3 | Viral Infection | ~4-5 nM | [18] |

| T-2635 | HIV-1 (ENF-resistant) | Viral Infection | 0.214 µg/ml | [22] |

| Enfuvirtide (ENF) | HIV-1 (ENF-resistant) | Viral Infection | 22.96 µg/ml | [22] |

| βWXI-d | HIV-1 | Cell Viability | 8.2 µM | [20] |

| βWWI-1 | HIV-1 | Cell Viability | 56 µM | [20] |

Visualizing Key Processes

Diagrams are crucial for understanding the complex interactions and workflows in fusion inhibitor research.

Viral Fusion Signaling Pathway

Caption: Generalized signaling pathway of class I viral fusion and the point of intervention for fusion inhibitor peptides.

Experimental Workflow for Peptide Identification

Caption: A typical experimental workflow for the discovery and preclinical evaluation of novel fusion inhibitor peptides.

Logical Relationship of Inhibition

Caption: Logical diagram illustrating how fusion inhibitor peptides interrupt the viral fusion cascade to block viral entry.

Conclusion

The discovery and identification of novel fusion inhibitor peptides is a dynamic and promising area of antiviral research. By leveraging a combination of rational design, high-throughput screening, and robust biophysical and in vitro characterization, researchers can develop potent and specific inhibitors of viral entry. The methodologies and data presented in this guide provide a framework for the systematic evaluation of these promising therapeutic candidates. Continued innovation in peptide design and screening technologies will undoubtedly lead to the development of next-generation fusion inhibitors with broad applicability against a range of viral pathogens.

References

- 1. What are Viral fusion proteins inhibitors and how do they work? [synapse.patsnap.com]

- 2. Fusion Inhibitor | NIH [clinicalinfo.hiv.gov]

- 3. Discovery of New Fusion Inhibitor Peptides against SARS-CoV-2 by Targeting the Spike S2 Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Characterization of Cholesterylated Peptide HIV-1/2 Fusion Inhibitors with Extremely Potent and Long-Lasting Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and Characteristics of Fusion Peptides Derived From Enveloped Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Structural and Functional Characterization of Membrane Fusion Inhibitors with Extremely Potent Activity against Human Immunodeficiency Virus Type 1 (HIV-1), HIV-2, and Simian Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of viral membrane fusion and its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of New Fusion Inhibitor Peptides against SARS-CoV-2 by Targeting the Spike S2 Subunit -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 10. journals.asm.org [journals.asm.org]

- 11. Structure-based design and characterization of novel fusion-inhibitory lipopeptides against SARS-CoV-2 and emerging variants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Antivirals Using Phage Display - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Antiviral Peptides: Identification and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 16. Antiviral Peptides: Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structural and functional characterization of HIV-1 cell fusion inhibitor T20 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Long-Acting HIV-1 Fusion Inhibitory Peptides and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fusion-inhibition peptide broadly inhibits influenza virus and SARS-CoV-2, including Delta and Omicron variants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification of a β3-Peptide HIV Fusion Inhibitor with Improved Potency in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Design of helical, oligomeric HIV-1 fusion inhibitor peptides with potent activity against enfuvirtide-resistant virus - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Based Design of SARS-CoV-2 Fusion Inhibitory Lipopeptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of the COVID-19 pandemic, utilizes a spike (S) glycoprotein (B1211001) to enter host cells. This process is mediated by the S protein's S2 subunit, which facilitates the fusion of the viral and host cell membranes. A critical step in this fusion process is the formation of a six-helical bundle (6-HB) by the heptad repeat 1 (HR1) and heptad repeat 2 (HR2) domains within the S2 subunit. The formation of this stable 6-HB brings the viral and cellular membranes into close proximity, enabling membrane fusion and subsequent viral entry.[1] Consequently, the HR1-HR2 interaction represents a key target for the development of antiviral therapeutics.

This technical guide provides an in-depth overview of the structure-based design of SARS-CoV-2 fusion inhibitory lipopeptides. These rationally designed molecules target the viral fusion machinery, offering a promising strategy to combat SARS-CoV-2 infection, including newly emerging variants. We will delve into the molecular mechanisms of viral fusion and its inhibition, present key quantitative data for several potent lipopeptide inhibitors, provide detailed experimental protocols for their evaluation, and visualize the underlying biological and experimental workflows.

SARS-CoV-2 Fusion and Inhibition Mechanism

The entry of SARS-CoV-2 into a host cell is a multi-step process initiated by the binding of the S1 subunit of the spike protein to the angiotensin-converting enzyme 2 (ACE2) receptor on the host cell surface. This binding triggers conformational changes in the S protein, leading to the dissociation of the S1 subunit and the exposure of the S2 subunit. The S2 subunit then undergoes a series of refolding events. The fusion peptide (FP) at the N-terminus of S2 inserts into the host cell membrane, followed by the folding of the HR1 and HR2 domains into a thermostable 6-HB structure. This process draws the viral and host membranes together, culminating in membrane fusion and the release of the viral genome into the cytoplasm.

Fusion inhibitory lipopeptides are designed to mimic the HR2 domain of the S2 subunit. By binding to the HR1 domain in its transient pre-fusion state, these lipopeptides competitively inhibit the formation of the endogenous 6-HB. The lipid moiety conjugated to the peptide sequence enhances the local concentration of the inhibitor at the cell membrane and improves its pharmacokinetic properties.

Structure-Based Design Workflow

The development of potent fusion inhibitory lipopeptides follows a rational, structure-based design approach. This workflow integrates computational modeling with experimental validation to optimize the antiviral activity and pharmaceutical properties of the candidate inhibitors.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of several key SARS-CoV-2 fusion inhibitory lipopeptides against the wild-type virus and variants of concern. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to inhibit 50% of the viral activity.

Table 1: Inhibitory Activity (IC50, nM) of Lipopeptides Against SARS-CoV-2 Pseudoviruses

| Lipopeptide | Wild-Type (D614G) | Alpha (B.1.1.7) | Beta (B.1.351) | Gamma (P.1) | Delta (B.1.617.2) | Omicron (B.1.1.529) | Reference |

| IPB02V3 | 18.53 | - | - | - | - | 6.35 | [1] |

| IPB24 | - | - | - | - | - | - | [1] |

| [SARSHRC-PEG4]2-chol | 2.17 | 0.31 | - | - | - | ~0.2 (BA.1) | [2] |

| SARS-CoV-2HRC-PEG24-chol | <0.5 | <0.5 | <0.5 | <0.5 | <0.5 | <0.5 (BA.1) | [2] |

| IPB24 | 3.83 (BA.1) | - | - | - | - | 0.91 (BA.2) | [1] |

| IPB25 | 25.71 (Live Virus) | - | - | - | - | - | [3] |

| IPB27 | 29.85 (Live Virus) | - | - | - | - | - | [3] |

| Peptide #2 | 1490 | - | - | - | - | - | [4] |

Table 2: Inhibitory Activity (IC50, nM) of Lipopeptides in Cell-Cell Fusion Assays

| Lipopeptide | SARS-CoV-2 S-mediated Fusion | Reference |

| IPB02 | 31.6 | [5] |

| IPB02V3 | 0.3 - 2.1 | [5] |

| IPB19-based peptides | 70 - 173 | [3] |

| [SARSHRC-PEG4]2-chol | 0.2 - 2.5 | [2] |

| SARS-CoV-2HRC-PEG24-chol | 1 - 24 | [2] |

| Peptide #2 | 1000 | [4] |

Experimental Protocols

Dual-Split-Protein (DSP)-Based Cell-Cell Fusion Assay

This assay quantifies the fusion between two cell populations: effector cells expressing the SARS-CoV-2 S protein and a component of a split reporter system (e.g., DSP1-7), and target cells expressing the ACE2 receptor and the complementary component of the reporter (e.g., DSP8-11). Fusion of the cells leads to the reconstitution of the reporter protein (e.g., luciferase and GFP), and the resulting signal is measured.[1][3]

Materials:

-

HEK293T cells (effector cells)

-

HEK293T/ACE2 cells (target cells)

-

Expression plasmid for SARS-CoV-2 S protein

-

Expression plasmids for DSP1-7 and DSP8-11

-

Transfection reagent (e.g., Lipofectamine 2000)

-

96-well plates

-

Luciferase substrate (e.g., EnduRen Live Cell Substrate)

-

Luminometer and fluorescence microscope

Methodology:

-

Cell Seeding:

-

Seed HEK293T effector cells at a density of 1.5 x 10^4 cells/well in a 96-well plate.

-

Seed HEK293T/ACE2 target cells in a separate culture dish.

-

-

Transfection:

-

Co-transfect the effector cells with the SARS-CoV-2 S protein expression plasmid and the DSP1-7 plasmid.

-

Transfect the target cells with the DSP8-11 plasmid.

-

Incubate the transfected cells at 37°C for 24 hours.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of the lipopeptide inhibitors.

-

Add the diluted inhibitors to the transfected effector cells and incubate for 1 hour at 37°C.

-

-

Co-culture and Fusion:

-

Resuspend the transfected target cells and add the luciferase substrate.

-

Add the target cell suspension to the wells containing the inhibitor-treated effector cells.

-

-

Signal Measurement:

-

Incubate the co-culture for a defined period (e.g., 2-4 hours).

-

Measure the luciferase activity using a luminometer.

-

Visualize GFP expression using a fluorescence microscope to confirm cell fusion.

-

-

Data Analysis:

-

Calculate the percentage of fusion inhibition relative to the untreated control.

-

Determine the IC50 value by fitting the dose-response curve.

-

SARS-CoV-2 Pseudovirus Neutralization Assay

This assay utilizes replication-defective viral particles (e.g., lentiviral or VSV-based) that are pseudotyped with the SARS-CoV-2 S protein and carry a reporter gene, typically luciferase. The ability of lipopeptide inhibitors to block the entry of these pseudoviruses into ACE2-expressing cells is quantified by the reduction in reporter gene expression.[6][7]

Materials:

-

HEK293T/ACE2 cells

-

SARS-CoV-2 S protein pseudotyped viral particles (with luciferase reporter)

-

96-well plates

-

Cell culture medium

-

Luciferase assay reagent (e.g., Bright-Glo Luciferase Assay System)

-

Luminometer

Methodology:

-

Cell Seeding:

-

Seed HEK293T/ACE2 cells at a density of 1-2 x 10^4 cells/well in a 96-well plate and incubate overnight.

-

-

Inhibitor and Pseudovirus Incubation:

-

Prepare serial dilutions of the lipopeptide inhibitors.

-

In a separate plate, mix the diluted inhibitors with a standardized amount of SARS-CoV-2 pseudovirus.

-

Incubate the inhibitor-pseudovirus mixture at 37°C for 1 hour.

-

-

Infection:

-

Remove the culture medium from the seeded cells.

-

Add the inhibitor-pseudovirus mixture to the cells.

-

-

Incubation:

-

Incubate the infected cells at 37°C for 48-72 hours.

-

-

Luciferase Assay:

-

Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of neutralization relative to the virus-only control.

-

Determine the IC50 value from the dose-response curve.

-

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a label-free technique used to measure the binding kinetics and affinity of biomolecular interactions in real-time. In the context of SARS-CoV-2 fusion inhibitors, SPR can be used to quantify the binding of lipopeptides to the HR1 domain of the S protein.[8][9]

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant SARS-CoV-2 HR1 peptide (ligand)

-

Lipopeptide inhibitor (analyte)

-

Immobilization reagents (e.g., EDC/NHS)

-

Running buffer (e.g., HBS-EP+)

Methodology:

-

Ligand Immobilization:

-

Activate the sensor chip surface using EDC/NHS.

-

Inject the HR1 peptide over the activated surface to achieve covalent immobilization.

-

Deactivate any remaining active groups.

-

-

Analyte Injection:

-

Prepare a series of concentrations of the lipopeptide analyte in running buffer.

-

Inject the different concentrations of the analyte over the immobilized ligand surface.

-

Monitor the binding response (in Resonance Units, RU) in real-time.

-

-

Dissociation:

-

After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the analyte.

-

-

Regeneration:

-

Inject a regeneration solution (e.g., low pH buffer) to remove any remaining bound analyte, preparing the surface for the next injection.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Conclusion

Structure-based design has proven to be a powerful approach for the development of potent SARS-CoV-2 fusion inhibitory lipopeptides. By targeting the conserved HR1 domain of the spike protein, these inhibitors can effectively block viral entry and exhibit broad activity against various SARS-CoV-2 variants. The experimental protocols detailed in this guide provide a framework for the robust in vitro evaluation of these promising antiviral candidates. Continued research and optimization in this area hold the potential to deliver effective therapeutic interventions for the ongoing management of COVID-19 and future coronavirus outbreaks.

References

- 1. SARS-CoV-2 fusion-inhibitory lipopeptides maintain high potency against divergent variants of concern including Omicron - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.eur.nl [pure.eur.nl]

- 3. Structure-based design and characterization of novel fusion-inhibitory lipopeptides against SARS-CoV-2 and emerging variants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of New Fusion Inhibitor Peptides against SARS-CoV-2 by Targeting the Spike S2 Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. A Simplified SARS-CoV-2 Pseudovirus Neutralization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. protocols.io [protocols.io]

- 8. SARS-CoV-2S-Protein-Ace2 Binding Analysis Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

Technical Guide: Targeting the SARS-CoV-2 Spike S2 Subunit with Novel Fusion Inhibitor Peptides

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a comprehensive technical overview of the strategies and methodologies for developing peptide-based fusion inhibitors that target the S2 subunit of the SARS-CoV-2 spike protein. It details the mechanism of viral entry, inhibitor design principles, experimental evaluation protocols, and quantitative efficacy data.

Introduction: The S2 Subunit as a Prime Antiviral Target

The global health crisis precipitated by SARS-CoV-2 has underscored the urgent need for effective antiviral therapeutics. The viral spike (S) protein, which facilitates entry into host cells, is a primary target for such interventions. The S protein is a class I viral fusion protein composed of two subunits: S1 and S2.[1] While the S1 subunit, particularly its receptor-binding domain (RBD), is crucial for attaching to the host cell receptor ACE2, it is also a region of high mutational frequency, leading to the emergence of immune-evasive variants.[2][3]

In contrast, the S2 subunit is more conserved across coronaviruses and is responsible for the critical process of membrane fusion.[4][5] This conservation makes the S2 subunit an attractive target for developing broad-spectrum antiviral agents that are less susceptible to viral evolution.[6][7] Fusion inhibitors, particularly peptides derived from the S2 sequence, can effectively block viral entry, representing a promising therapeutic strategy against current and future coronavirus threats.

Mechanism of Action: Disrupting the Six-Helix Bundle (6-HB)

The fusion of the viral and host cell membranes is a mechanically complex process driven by dramatic conformational changes in the S2 subunit.[8] This process is contingent on the interaction between two key domains within S2: the heptad repeat 1 (HR1) and heptad repeat 2 (HR2).[9][10]

-

Initial State (Pre-fusion): In the native state, the S protein exists in a metastable pre-fusion conformation.

-

Activation & Intermediate State: Upon S1 binding to the ACE2 receptor and subsequent proteolytic cleavage, the S2 subunit is activated. It undergoes a conformational rearrangement, extending the HR1 domains to form a trimeric coiled-coil, which exposes a hydrophobic fusion peptide that inserts into the host cell membrane.[11]

-

Fusion & 6-HB Formation: The HR2 domains then fold back to interact with the exposed grooves of the HR1 trimer in an antiparallel manner.[1][4] This interaction forms a highly stable, six-helix bundle (6-HB) structure.[12][13] The formation of this bundle provides the energy required to bring the viral and host membranes into close proximity, leading to membrane fusion and the release of the viral genome into the cytoplasm.[14][15]

Fusion inhibitor peptides are rationally designed to mimic the native HR2 domain. By competitively binding to the HR1 domain, these peptides occupy the binding sites intended for the endogenous HR2 helices, thereby preventing the formation of the critical 6-HB and halting the fusion process.[16][17]

Peptide Design and Optimization Strategies

The potency of fusion inhibitor peptides is highly dependent on their design. Starting with the native HR2 sequence, several strategies are employed to enhance binding affinity, stability, and pharmacokinetic properties.

-

Sequence Optimization: Extending the core HR2 sequence with residues from the membrane-proximal external region (MPER) or N-terminal motifs can improve binding and antiviral activity.[18][19]

-

Lipidation: Conjugating a lipid moiety, such as cholesterol or a fatty acid (e.g., palmitic acid), to the peptide significantly enhances its antiviral potency.[1][17] This is thought to increase the local concentration of the inhibitor at the site of fusion and improve its pharmacokinetic profile.[20]

-

Linkers: The inclusion of flexible linkers, like polyethylene (B3416737) glycol (PEG), between the peptide and the lipid moiety can further optimize inhibitory activity.[8][19]

-

Stapling: Introducing chemical "staples" (covalent hydrocarbon bridges) can lock the peptide into its bioactive alpha-helical conformation, improving stability and potency.[21]

Quantitative Data: Efficacy of Fusion Inhibitor Peptides

The antiviral activity of fusion inhibitors is quantified by their 50% inhibitory concentration (IC₅₀) or 50% effective concentration (EC₅₀). The tables below summarize the efficacy of various recently developed peptides against SARS-CoV-2 and its variants.

Table 1: Inhibition of Pseudovirus Infection

| Peptide | Modification | Target Virus/Variant | Cell Line | IC₅₀ (nM) | Reference |

|---|---|---|---|---|---|

| IPB02V3 | Lipopeptide | WT | 293T/ACE2 | 18.53 | [1] |

| IPB02V3 | Lipopeptide | Omicron | 293T/ACE2 | 6.35 | [1] |

| IPB24 | Lipopeptide | WT | 293T/ACE2 | 2.59 | [1] |

| IPB24 | Lipopeptide | Omicron | 293T/ACE2 | 1.87 | [1] |

| P40-LP | Lipopeptide (Cholesterol) | WT | 293T/ACE2 | 0.8 | [18] |

| P40-LP | Lipopeptide (Cholesterol) | Omicron (BA.4/5) | 293T/ACE2 | 0.9 | [18] |

| Peptide #2 | Unmodified Peptide | WT | (Not Specified) | 1,490 |[22] |

Table 2: Inhibition of Live Virus Infection and Cell-Cell Fusion

| Peptide | Modification | Target Virus/Variant | Assay Type | Cell Line | IC₅₀ (nM) | Reference |

|---|---|---|---|---|---|---|

| IPB24 | Lipopeptide (Cholesterol) | Authentic SARS-CoV-2 | Live Virus Infection | Vero E6 | 8.87 | [8] |

| IPB25 | Lipopeptide (Palmitic Acid) | Authentic SARS-CoV-2 | Live Virus Infection | Vero E6 | 25.71 | [8] |

| IPB27 | Lipopeptide (Stearic Acid) | Authentic SARS-CoV-2 | Live Virus Infection | Vero E6 | 29.85 | [8] |

| Peptide #2 | Unmodified Peptide | WT | Cell-Cell Fusion | (Not Specified) | ~1,000 | [22] |

| Peptide #3 | Analog of #2 | WT | Cell-Cell Fusion | (Not Specified) | 7,200 | [22] |

| Peptide #5 | Analog of #2 | WT | Cell-Cell Fusion | (Not Specified) | 4,700 | [22] |

| IPB02 | Lipopeptide (Cholesterol) | WT | Cell-Cell Fusion | 293T & 293T/ACE2 | 25 |[20] |

Experimental Protocols

The evaluation of novel fusion inhibitors requires a suite of specialized in vitro assays to determine their mechanism of action, potency, and specificity.

Pseudovirus Neutralization Assay

This assay is a primary method for determining the inhibitory activity of peptides against viral entry in a safe, BSL-2 environment.

-

Principle: Pseudoviruses are generated that are non-replicative but carry the SARS-CoV-2 S protein on their surface and a reporter gene (e.g., luciferase) in their genome.[1] Inhibition of entry is measured by a reduction in reporter gene expression.

-

Methodology:

-

Pseudovirus Production: Co-transfect producer cells (e.g., HEK293T) with a plasmid encoding the desired S protein (WT or variant) and a backbone plasmid encoding a reporter gene (e.g., pNL4-3.luc.R-E-).[1]

-

Virus Harvest: Collect the supernatant containing the released pseudovirions 48 hours post-transfection and store at -80°C.

-

Inhibition Assay: a. Seed target cells expressing the ACE2 receptor (e.g., 293T/ACE2 or Huh-7) in 96-well plates.[1] b. Serially dilute the inhibitor peptide in culture medium. c. Incubate the diluted peptide with an equal volume of pseudovirus suspension at 37°C for 30-60 minutes.[1] d. Add the peptide-virus mixture to the target cells. e. Culture for 48-72 hours.

-

Readout: Lyse the cells and measure luciferase activity using a luminometer. Calculate the IC₅₀ values from the dose-response curves.

-

Cell-Cell Fusion Assay

This assay specifically measures the ability of a peptide to block S protein-mediated membrane fusion between two different cell populations.

-

Principle: A reporter system is split between two cell populations ("effector" and "target"). Effector cells express the S protein and one part of the reporter. Target cells express the ACE2 receptor and the complementary part of the reporter. Fusion of the cells brings the reporter components together, generating a measurable signal.[19][23]

-

Methodology (Dual-Split Protein - DSP - Example):

-

Cell Preparation: a. Effector Cells (e.g., HEK293T): Co-transfect with plasmids expressing the S protein and one component of a split reporter (e.g., DSP₁₋₇). b. Target Cells (e.g., 293T/ACE2): Transfect with a plasmid expressing the complementary reporter component (e.g., DSP₈₋₁₁).

-

Inhibition Assay: a. Seed effector cells in a 96-well plate. b. After cell attachment, add serially diluted inhibitor peptides to the wells. c. Add the target cells to the wells containing the effector cells and peptides. d. Co-culture the cells for a defined period (e.g., 4-8 hours) at 37°C to allow for fusion.

-

Readout: Measure the reconstituted reporter signal (e.g., fluorescence or luminescence). Calculate IC₅₀ values from the dose-response curves.[20]

-

Live Virus Inhibition Assay

This assay confirms the inhibitory activity of the peptides against authentic, replication-competent SARS-CoV-2 in a BSL-3 facility.

-

Principle: The ability of the peptide to prevent infection and replication of the live virus in susceptible cells is measured, typically by quantifying viral RNA.

-

Methodology:

-

Cell Seeding: Seed susceptible cells (e.g., Vero E6) in a 96-well plate one day prior to infection.[1]

-

Inhibition Assay: a. Serially dilute the inhibitor peptide. b. Incubate the diluted peptide with a known multiplicity of infection (MOI) of live SARS-CoV-2 (e.g., 0.1 MOI) at 37°C for 1 hour.[1] c. Add the peptide-virus mixture to the seeded cells and incubate for 1 hour. d. Remove the inoculum and replace it with fresh medium. e. Culture for 24-48 hours.

-

Readout: a. Collect the cell supernatant. b. Extract viral RNA using a suitable kit. c. Quantify the viral RNA load using RT-qPCR. Calculate IC₅₀ values based on the reduction in viral RNA.[1]

-

References

- 1. SARS-CoV-2 fusion-inhibitory lipopeptides maintain high potency against divergent variants of concern including Omicron - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Frontiers | Novel S2 subunit-specific antibody with broad neutralizing activity against SARS-CoV-2 variants of concern [frontiersin.org]

- 4. Research Progress on Spike-Dependent SARS-CoV-2 Fusion Inhibitors and Small Molecules Targeting the S2 Subunit of Spike - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The S2 subunit of spike encodes diverse targets for functional antibody responses to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potency of Fusion-Inhibitory Lipopeptides against SARS-CoV-2 Variants of Concern - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Domains and Functions of Spike Protein in SARS-Cov-2 in the Context of Vaccine Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Coronavirus spike protein - Wikipedia [en.wikipedia.org]

- 11. Entry Inhibitors of SARS-CoV-2 Targeting the Transmembrane Domain of the Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Following the rule: formation of the 6-helix bundle of the fusion core from severe acute respiratory syndrome coronavirus spike protein and identification of potent peptide inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Following the rule: formation of the 6-helix bundle of the fusion core from severe acute respiratory syndrome coronavirus spike protein and identification of potent peptide inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. biorxiv.org [biorxiv.org]

- 17. journals.asm.org [journals.asm.org]

- 18. Design and characterization of novel SARS-CoV-2 fusion inhibitors with N-terminally extended HR2 peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure-based design and characterization of novel fusion-inhibitory lipopeptides against SARS-CoV-2 and emerging variants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. New stapled lipopeptide platform offers pan-inhibitors of SARS-CoV-2 and other viruses | BioWorld [bioworld.com]

- 22. Discovery of New Fusion Inhibitor Peptides against SARS-CoV-2 by Targeting the Spike S2 Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Fusion assays for screening of fusion inhibitors targeting SARS-CoV-2 entry and syncytia formation - PMC [pmc.ncbi.nlm.nih.gov]

Rational Design of Peptide-Based Inhibitors for Resistant HIV-1 Strains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of drug-resistant HIV-1 strains poses a significant challenge to effective long-term antiretroviral therapy. Peptide-based fusion inhibitors, which target the viral envelope glycoprotein (B1211001) gp41, represent a critical class of antiretrovirals. However, the first-generation inhibitor, Enfuvirtide (T-20), is hampered by a low genetic barrier to resistance, primarily through mutations in the gp41 heptad repeat 1 (HR1) domain. This guide provides a comprehensive overview of the rational design strategies employed to develop next-generation peptide inhibitors with improved potency against these resistant strains. We delve into the molecular mechanisms of HIV-1 entry and resistance, present comparative efficacy data for various inhibitors, provide detailed experimental protocols for their evaluation, and illustrate key concepts with process diagrams.

Introduction: The HIV-1 Fusion Machinery as a Therapeutic Target

The entry of HIV-1 into a host cell is a complex process mediated by the viral envelope glycoprotein (Env), a trimer of gp120 and gp41 heterodimers.[1] The process begins with the binding of the gp120 subunit to the CD4 receptor on the target cell surface, followed by a conformational change that exposes a binding site for a coreceptor, typically CCR5 or CXCR4.[2] This interaction triggers a cascade of further conformational changes in the transmembrane gp41 subunit, leading to the insertion of its fusion peptide into the host cell membrane.[3]

A critical step in the fusion process is the formation of a six-helix bundle (6-HB), a highly stable structure formed by the interaction of the N-terminal heptad repeat (NHR or HR1) and C-terminal heptad repeat (CHR or HR2) domains of gp41.[4] This zippering action brings the viral and cellular membranes into close proximity, facilitating membrane fusion and the release of the viral capsid into the cytoplasm.[3][4] Peptide-based fusion inhibitors are designed to mimic the CHR domain and competitively bind to the NHR domain, thereby preventing the formation of the 6-HB and halting viral entry.[1][5]

The Rise of Resistance: Overcoming the Enfuvirtide Challenge

Enfuvirtide (T-20), the first FDA-approved HIV-1 fusion inhibitor, is a 36-amino acid synthetic peptide corresponding to a segment of the gp41 CHR domain.[1][6] While effective, its clinical utility is limited by the rapid emergence of resistance.[6][7] Resistance to Enfuvirtide primarily arises from mutations within a 10-amino acid motif (residues 36-45) in the HR1 domain of gp41, which is the binding site for the inhibitor.[5][6]

Key mutations that confer resistance include substitutions at positions G36, I37, V38, Q40, N42, N43, and L45.[7][8][9] These mutations reduce the binding affinity of Enfuvirtide to its target, allowing the virus to escape inhibition.[9]

Rational Design Strategies for Next-Generation Inhibitors

To combat Enfuvirtide resistance, researchers have employed several rational design strategies to develop more potent and broadly effective peptide inhibitors.

Second and Third-Generation Linear Peptides

Peptides such as T-1249 and Sifuvirtide were developed as second-generation inhibitors with improved pharmacokinetics and activity against some T-20-resistant strains.[8][10] T-1249 is a 39-amino acid peptide with sequences from HIV-1, HIV-2, and SIV, giving it a broader spectrum of activity.[8][11] Sifuvirtide was designed by modifying the Enfuvirtide sequence to include a pocket-binding domain (PBD), enhancing its binding affinity to a conserved hydrophobic pocket on the NHR trimer.[6]

Targeting the Conserved Gp41 Pocket

A highly conserved hydrophobic pocket on the surface of the HR1 trimer has been identified as a crucial site for drug development.[9][12] This pocket is critical for the stability of the six-helix bundle.[13] Short-peptide inhibitors, such as MTSC22EK and HP23, have been engineered with an "M-T hook" structure to specifically target this pocket, demonstrating high potency and a higher genetic barrier to resistance.[9][12] Resistance to these pocket-targeting inhibitors often involves mutations like E49K and N126K.[4][12]

Lipopeptide Inhibitors

A significant advancement has been the development of lipopeptide inhibitors, where a lipid moiety (e.g., cholesterol or a fatty acid) is conjugated to the peptide.[14][15] This modification enhances the inhibitor's affinity for the viral membrane, increasing its local concentration near the site of fusion and dramatically improving its potency and in vivo half-life.[15] Lipopeptides like LP-19 have shown exceptional potency, with IC50 values in the picomolar range against a wide range of HIV-1 strains, including those resistant to Enfuvirtide.[14][15]

Quantitative Comparison of Peptide Inhibitor Efficacy

The following tables summarize the in vitro inhibitory activity (IC50 in nM) of various peptide-based fusion inhibitors against wild-type and Enfuvirtide-resistant HIV-1 strains. Lower IC50 values indicate higher potency.

Table 1: Inhibitory Activity of First and Second-Generation Peptide Inhibitors against Enfuvirtide-Resistant Strains

| Inhibitor | HIV-1 Strain | Genotype | IC50 (nM) | Reference(s) |

| Enfuvirtide (T-20) | NL4-3 | Wild-type | 66.19 | [1] |

| NL4-3 D36G | T-20 Sensitive | 6 - 49 | [10] | |

| NL4-3 (36G)V38A | T-20 Resistant | 313 | [10] | |

| NL4-3 (36G)V38A/N42D | T-20 Resistant | 2,646 | [10] | |

| NL4-3 (36G)V38E/N42S | T-20 Resistant | 9,894 | [10] | |

| Sifuvirtide | NL4-3 V38A | T-20 Resistant | - | [6] |

| NL4-3 V38A/N42D | T-20 Resistant | - | [6] | |

| T-1249 | NL4-3 (36G)V38A | T-20 Resistant | 4 - 10 | [10] |

| NL4-3 (36G)V38A/N42D | T-20 Resistant | 4 - 10 | [10] | |

| NL4-3 (36G)V38E/N42S | T-20 Resistant | 358 | [10] | |

| T-1144 | NL4-3 (36G)V38A | T-20 Resistant | 4 - 6 | [10] |

| NL4-3 (36G)V38A/N42D | T-20 Resistant | 4 - 6 | [10] | |

| NL4-3 (36G)V38E/N42S | T-20 Resistant | 4 - 6 | [10] |

Table 2: Inhibitory Activity of Pocket-Targeting and Lipopeptide Inhibitors

| Inhibitor | HIV-1 Strain | Genotype | IC50 (nM) | Reference(s) |

| C34 | NL4-3 | Wild-type | 1.02 | [1] |

| CP32M | T20-resistant mutants | - | pM range | [7] |

| LP-19 | NL4-3 | Wild-type | 0.15 | [1] |

| Diverse Subtypes | - | 0.29 - 0.85 | [14] | |

| LP-46 | NL4-3 | Wild-type | 0.02 | [11] |

| Diverse Subtypes | - | 0.08 | [11] | |

| T-20 Resistant | - | Highly Potent | [11] |

Experimental Protocols

Single-Round HIV-1 Infectivity Assay (TZM-bl Assay)

This assay quantifies the inhibitory activity of a compound by measuring the reduction in viral entry into target cells.

Materials:

-

TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR).

-

Env-pseudotyped viruses (produced by co-transfecting HEK293T cells with an Env-deficient HIV-1 backbone plasmid and a plasmid expressing the desired Env glycoprotein).

-

Growth medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin).

-

DEAE-Dextran.

-

Luciferase assay reagent.

-

96-well culture plates.

-

Luminometer.

Procedure:

-

Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of the peptide inhibitor in growth medium.

-

Pre-incubate the Env-pseudotyped virus with the diluted inhibitor for 1 hour at 37°C.

-

Remove the medium from the TZM-bl cells and add the virus-inhibitor mixture. Add DEAE-Dextran to a final concentration that has been optimized for the specific virus stock to enhance infectivity.

-

Incubate for 48 hours at 37°C.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the inhibitor concentration.

HIV-1 Env-Mediated Cell-Cell Fusion Assay

This assay measures the ability of an inhibitor to block the fusion of cells expressing the HIV-1 Env glycoprotein with target cells expressing CD4 and coreceptors.

Materials:

-

Effector cells (e.g., HeLa or HEK293T cells) expressing the HIV-1 Env glycoprotein and Tat.

-

Target cells (e.g., TZM-bl cells).

-

Growth medium.

-

Luciferase assay reagent.

-

96-well plates.

-

Luminometer.

Procedure:

-

Seed target cells (TZM-bl) in a 96-well plate and incubate for 24 hours.

-

Prepare serial dilutions of the peptide inhibitor.

-

Detach effector cells and add them to the target cells in the presence of the diluted inhibitor.

-

Allow cell fusion to proceed for a defined period (e.g., 60 minutes) at 37°C.

-

Stop the fusion reaction (e.g., by adding a potent fusion inhibitor like C52L).

-

Incubate for an additional 48 hours to allow for Tat-induced luciferase expression in the fused cells.

-

Measure luciferase activity and calculate the IC50 as described above.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure (e.g., α-helicity) of the peptide inhibitors, which is often correlated with their antiviral activity.

Materials:

-

Purified peptide inhibitor.

-

Appropriate buffer (e.g., phosphate-buffered saline, PBS), transparent in the far-UV region.

-

CD spectropolarimeter.

-

Quartz cuvette (typically 0.1 cm path length).

-

Nitrogen gas source.

Procedure:

-

Dissolve the peptide in the buffer to a known concentration (e.g., 0.1-1.0 mg/mL).

-

Purge the CD spectropolarimeter with nitrogen gas to remove oxygen.

-

Record a baseline spectrum of the buffer alone.

-

Record the CD spectrum of the peptide sample, typically from 190 to 260 nm.

-

Subtract the buffer baseline from the peptide spectrum.

-

Convert the data to mean residue ellipticity [θ].

-

Analyze the spectrum to estimate the percentage of α-helix, β-sheet, and random coil structures using deconvolution software.

-

For thermal stability, monitor the ellipticity at 222 nm while increasing the temperature to determine the melting temperature (Tm).

Visualizing the Path to Inhibition

The following diagrams illustrate key processes in HIV-1 fusion and the rational design of peptide inhibitors.

Caption: HIV-1 entry and fusion pathway, highlighting the step targeted by peptide-based inhibitors.

Caption: Workflow for the rational design of novel peptide-based HIV-1 fusion inhibitors.

Conclusion and Future Directions

The rational design of peptide-based inhibitors has led to the development of highly potent next-generation compounds that can effectively overcome resistance to first-generation drugs like Enfuvirtide. Strategies such as targeting the conserved gp41 pocket and the addition of lipid moieties have proven particularly successful, yielding inhibitors with picomolar efficacy and a high barrier to resistance. Continued research in this area, aided by computational modeling and a deeper understanding of the gp41 fusion mechanism, holds the promise of developing even more durable and potent anti-HIV therapeutics. The synergistic potential of combining different generations of fusion inhibitors also presents a promising avenue for future clinical strategies.

References

- 1. Broad-spectrum anti-HIV activity and high drug resistance barrier of lipopeptide HIV fusion inhibitor LP-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. tandfonline.com [tandfonline.com]

- 4. Mechanism of HIV-1 Resistance to Short-Peptide Fusion Inhibitors Targeting the Gp41 Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synergistic efficacy of combination of Enfuvirtide and Sifuvirtide, the first and next generation HIV fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potent HIV fusion inhibitors against Enfuvirtide-resistant HIV-1 strains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Combinations of the First and Next Generations of Human Immunodeficiency Virus (HIV) Fusion Inhibitors Exhibit a Highly Potent Synergistic Effect against Enfuvirtide- Sensitive and -Resistant HIV Type 1 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exceptional potency and structural basis of a T1249-derived lipopeptide fusion inhibitor against HIV-1, HIV-2, and simian immunodeficiency virus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of HIV-1 Resistance to Short-Peptide Fusion Inhibitors Targeting the Gp41 Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. frontiersin.org [frontiersin.org]

- 14. journals.asm.org [journals.asm.org]

- 15. Lipopeptide-based pan-CoV fusion inhibitors potently inhibit HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]

The Viral Achilles' Heel: A Technical Guide to MPER-Targeted Fusion Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The Membrane-Proximal External Region (MPER) of viral envelope glycoproteins represents a critical and highly conserved target for the development of novel fusion inhibitors. This in-depth technical guide explores the core principles of utilizing the MPER as a template for designing potent antiviral therapeutics, with a primary focus on the Human Immunodeficiency Virus Type 1 (HIV-1). We will delve into the structural biology of the MPER, the mechanism of viral fusion, the design strategies for MPER-targeted inhibitors, and the detailed experimental protocols for their evaluation.

The MPER: A Conserved Gateway for Viral Entry

The MPER is a short, highly conserved sequence of amino acids located adjacent to the transmembrane domain of viral fusion proteins, such as gp41 of HIV-1.[1][2] Its strategic location allows it to play a pivotal role in the final stages of membrane fusion, the process by which enveloped viruses merge their membrane with that of a host cell to release their genetic material. The high degree of conservation across different viral strains and even among different viruses makes the MPER an attractive target for broadly acting antiviral drugs, as inhibitors targeting this region are less likely to be rendered ineffective by viral mutations.

The structure of the MPER is conformationally dynamic, transitioning from a relatively disordered state in the pre-fusion conformation of the envelope protein to a more structured alpha-helical conformation during the fusion process.[2][3] This transition is a key step in bringing the viral and cellular membranes into close apposition, a prerequisite for fusion.

Mechanism of Viral Fusion and MPER's Role

The process of HIV-1 entry into a host cell is a multi-step cascade of events, culminating in the fusion of the viral and cellular membranes.

As illustrated in Figure 1, the binding of the viral surface glycoprotein (B1211001) gp120 to the host cell's CD4 receptor initiates a series of conformational changes. This is followed by binding to a co-receptor, typically CCR5 or CXCR4. These binding events trigger a dramatic refolding of the transmembrane glycoprotein gp41, leading to the exposure of its fusion peptide, which inserts into the host cell membrane. Subsequently, the heptad repeat regions (HR1 and HR2) of gp41 fold into a stable six-helix bundle, pulling the viral and cellular membranes together. The MPER is critically involved in this late stage of fusion, facilitating the formation and expansion of the fusion pore through which the viral core enters the cell.

MPER as a Template for Fusion Inhibitor Design

The essential role of the MPER in viral fusion makes it an ideal target for inhibitors. The design of MPER-targeted fusion inhibitors generally follows two main strategies: peptide-based inhibitors and small-molecule inhibitors.

Peptide-Based Fusion Inhibitors

Peptide-based inhibitors are often derived from the HR2 region of gp41 or are designed to mimic the structure of MPER-binding broadly neutralizing antibodies. These peptides can competitively bind to the HR1 region or the MPER itself, disrupting the formation of the six-helix bundle and halting the fusion process.

Small-Molecule Fusion Inhibitors

Small-molecule inhibitors offer several advantages over peptides, including better oral bioavailability and lower manufacturing costs. The design of these molecules often relies on high-throughput screening of chemical libraries or rational design based on the known structure of the MPER and its binding pockets. These small molecules can bind to hydrophobic pockets on the MPER, stabilizing it in a pre-fusion conformation and preventing the conformational changes necessary for fusion.[1]

References

- 1. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neutralizing Antibodies Targeting HIV-1 gp41 - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Six-Helix Bundle: A Linchpin in Viral Fusion and a Target for Antiviral Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The entry of enveloped viruses into host cells is a masterclass in molecular precision, culminating in the fusion of viral and cellular membranes. Central to this critical event for many viruses, including HIV, influenza, and coronaviruses, is the formation of a remarkably stable protein structure known as the six-helix bundle (6HB). This guide provides a comprehensive technical overview of the 6HB's formation, its crucial role in viral entry, and the experimental methodologies used to study this process, offering insights for the development of novel antiviral strategies.

The Core Mechanism: A Symphony of Heptad Repeats

The formation of the six-helix bundle is driven by the interaction of two key domains within the viral fusion protein: the N-terminal heptad repeat (HR1) and the C-terminal heptad repeat (HR2).[1][2] In the prefusion state, these domains are separated and the fusion machinery is inert. Upon activation—triggered by receptor binding or endosomal acidification—the fusion protein undergoes a dramatic conformational change.

This rearrangement exposes the fusion peptide, which inserts into the host cell membrane, and brings the HR1 and HR2 domains into close proximity. Three HR1 domains from the trimeric fusion protein assemble into a central, parallel coiled-coil core. Subsequently, three HR2 domains fold back in an antiparallel fashion to pack into the hydrophobic grooves of the HR1 core, completing the formation of the thermostable six-helix bundle.[3][4] This "zipping" process is thought to provide the energy necessary to overcome the significant energy barrier of membrane fusion, drawing the viral and cellular membranes together to facilitate their merger and the release of the viral contents into the host cell.[2]

The stability of this six-helix bundle is a critical determinant of fusion efficiency. Mutations that destabilize this structure can impair viral entry, highlighting its importance as a potential target for antiviral drugs.[5]

Quantitative Insights into Six-Helix Bundle Stability

The thermodynamic stability of the six-helix bundle is a key indicator of its function and a crucial parameter in the evaluation of potential fusion inhibitors. Various biophysical techniques are employed to quantify this stability, providing valuable data for drug development.

| Virus Family | Viral Protein | Method | Parameter | Value | Reference |

| Retroviridae | HIV-1 gp41 | Circular Dichroism | Tm | ~60-70 °C | [5] |

| Coronaviridae | SARS-CoV S2 | Circular Dichroism | Tm | >85 °C | [3] |

| Coronaviridae | SARS-CoV S2 | Gel Filtration | Molecular Weight | ~67 kDa | [3] |

| Paramyxoviridae | Nipah Virus F | Peptide Capture Assay | t1/2 (PHI to 6HB) | 1.5 to 15.6 min | [6] |

| Arenaviridae | Lassa Virus GP2 | Bio-Layer Interferometry | KD (HR1-HR2) | 3.75 - 30 µM | [7] |

Table 1: Quantitative Data on the Stability and Formation of Viral Six-Helix Bundles. Tm: Melting Temperature; kDa: kilodaltons; t1/2: half-life; PHI: Pre-Hairpin Intermediate; KD: Dissociation Constant.

Visualizing the Pathway to Fusion

The process of viral entry and the subsequent formation of the six-helix bundle can be conceptualized as a series of ordered steps. The following diagrams, generated using the DOT language, illustrate these key pathways and workflows.

Caption: General workflow of viral entry leading to six-helix bundle formation.

Caption: Experimental workflow for screening viral fusion inhibitors.

Key Experimental Protocols

A variety of sophisticated experimental techniques are employed to dissect the intricacies of six-helix bundle formation and to screen for potential inhibitors.

Circular Dichroism (CD) Spectroscopy for Secondary Structure and Stability Analysis

CD spectroscopy is a powerful technique for assessing the secondary structure of proteins and their conformational changes. The characteristic alpha-helical structure of the six-helix bundle produces a distinct CD spectrum with negative peaks at approximately 208 and 222 nm.[3] Thermal denaturation studies monitored by CD can be used to determine the melting temperature (Tm), a measure of the bundle's stability.[2][8]

Detailed Protocol:

-

Sample Preparation:

-

Purify the HR1 and HR2 peptides or the entire ectodomain of the fusion protein to >95% purity.

-

Prepare protein samples in a CD-compatible buffer (e.g., phosphate (B84403) buffer) at a concentration of 0.1-0.5 mg/mL.[9] The buffer should have low absorbance in the far-UV region.

-

Accurately determine the protein concentration using a reliable method such as amino acid analysis or UV absorbance at 280 nm with a calculated extinction coefficient.

-

-

Data Acquisition:

-

Use a quartz cuvette with a pathlength of 0.1-1 mm.

-

Record CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C).

-

For thermal denaturation, monitor the CD signal at a fixed wavelength (typically 222 nm for alpha-helical proteins) while increasing the temperature at a controlled rate (e.g., 1°C/minute).[2]

-

-

Data Analysis:

-

Analyze the CD spectrum to estimate the percentage of alpha-helical content using deconvolution software.

-

Plot the CD signal at 222 nm as a function of temperature. The midpoint of the transition curve represents the melting temperature (Tm).[8]

-

Fluorescence Resonance Energy Transfer (FRET) for Monitoring Fusion Kinetics

FRET is a distance-dependent interaction between two fluorophores that can be used to monitor the proximity of HR1 and HR2 domains in real-time, providing kinetic data on six-helix bundle formation and membrane fusion.[10][11]

Detailed Protocol:

-

Fluorophore Labeling:

-

Genetically fuse donor (e.g., CFP) and acceptor (e.g., YFP) fluorescent proteins to the C-terminus of HR1 and the N-terminus of HR2, respectively. Alternatively, chemically label purified peptides with FRET-paired dyes.

-

For virion-based assays, incorporate a FRET-based reporter system, such as a beta-lactamase (BlaM) fused to a viral protein and a FRET substrate (CCF2-AM) loaded into target cells.[10]

-

-

Fusion Assay:

-

For in vitro assays, mix the labeled HR1 and HR2 peptides and monitor the FRET signal over time using a fluorometer.

-